5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro-
Overview
Description
5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro-: is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a fused indene and pyridazine ring system, which imparts unique chemical and biological properties. Pyridazinone derivatives have been extensively studied due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-hydroxy-1-indanone with hydrazine derivatives under acidic conditions to form the pyridazinone ring . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes the preparation of intermediates, followed by cyclization and purification steps. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the industrial process .
Chemical Reactions Analysis
Types of Reactions: 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indene or pyridazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- is used as a building block in organic synthesis.
Biology and Medicine: The compound exhibits significant biological activities, making it a valuable scaffold in drug discovery. It has shown potential as an anti-inflammatory, analgesic, and anticancer agent. Research is ongoing to explore its efficacy in treating various diseases .
Industry: In the industrial sector, this compound and its derivatives are used in the development of agrochemicals and pharmaceuticals. Its ability to interact with biological targets makes it a promising candidate for new drug formulations .
Mechanism of Action
The mechanism of action of 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
- 3-(3-chlorophenyl)-5H-indeno(1,2-c)pyridazin-5-one
- 3-chloro-5H-indeno(1,2-c)pyridazin-5-one
- 5-hydroxy-1-indanone
Comparison: 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- is unique due to its specific ring fusion and substitution pattern. Compared to similar compounds, it exhibits distinct pharmacological properties and reactivity. For example, the presence of different substituents on the indene or pyridazine rings can significantly alter the compound’s biological activity and chemical behavior .
Biological Activity
5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound features a unique fused structure of indene and pyridazine, making it a candidate for various pharmacological applications.
Chemical Structure and Properties
The molecular formula of 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- is C₉H₇N₂O, indicating the presence of nitrogen and oxygen atoms that are crucial for its biological interactions. The compound is characterized by its pyridazinone moiety, which is known for conferring various biological activities.
Biological Activities
Research indicates that derivatives of 5H-Indeno(1,2-c)pyridazin-3-one exhibit a range of biological effects:
- Cardiotonic Effects : Some derivatives have shown positive inotropic effects, enhancing cardiac contractility. For instance, compounds similar to this structure have been reported to inhibit phosphodiesterase (PDE) enzymes, leading to increased cAMP levels in cardiac tissues .
- Antihypertensive Activity : The compound has demonstrated potential as an antihypertensive agent by promoting vasodilation and lowering blood pressure through PDE inhibition .
- Anticancer Properties : Preliminary studies suggest that certain derivatives may possess anticancer activity, although more research is needed to establish specific mechanisms and efficacy .
- Anti-inflammatory Effects : Pyridazinone derivatives have been linked to anti-inflammatory activity, potentially through the modulation of cytokine production and inhibition of inflammatory pathways .
The biological activity of 5H-Indeno(1,2-c)pyridazin-3-one is primarily attributed to its ability to interact with various biological targets:
- Phosphodiesterase Inhibition : Many studies highlight the compound's role as a selective PDE inhibitor. For example, zardaverine (a related compound) has been shown to selectively inhibit PDE-III and PDE-IV isoforms, enhancing cGMP levels and promoting vasodilation .
- Cyclic Nucleotide Modulation : By inhibiting PDEs, these compounds increase levels of cyclic nucleotides (cAMP and cGMP), which play critical roles in cardiovascular function and cellular signaling pathways .
Comparative Analysis with Related Compounds
A comparative analysis reveals that while many pyridazinone derivatives exhibit significant biological activities, the unique indene-pyridazine fusion structure of 5H-Indeno(1,2-c)pyridazin-3-one enhances its therapeutic potential. Below is a table summarizing some similar compounds and their notable activities:
Compound Name | Structure Type | Notable Activity |
---|---|---|
5H-Indeno(1,2-c)pyridazin-5-one | Indeno-pyridazine | Antihypertensive |
4-Amino-6-(substituted phenyl)-pyridazine | Pyridazine | Anticancer |
Indane-1,3-dione | Indane derivative | Versatile building block |
6-(Substituted phenyl)-pyridazinone | Pyridazinone | Cardiovascular effects |
Case Studies
Several studies have explored the pharmacological potential of pyridazinone derivatives:
- Cardiovascular Studies : A study evaluated the inotropic effects of various pyridazinones on isolated cardiac tissues. Results indicated that certain derivatives significantly enhanced contractility compared to standard treatments like digoxin .
- Anticancer Research : In vitro studies on cell lines demonstrated that specific derivatives exhibited cytotoxic effects against cancer cells through apoptosis induction mechanisms .
- Inflammation Models : Research involving animal models showed that pyridazinone derivatives could reduce inflammation markers in conditions like arthritis by modulating immune responses .
Properties
IUPAC Name |
2,5-dihydroindeno[1,2-c]pyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-10-6-8-5-7-3-1-2-4-9(7)11(8)13-12-10/h1-4,6H,5H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIUVNSTQVQDJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=NNC(=O)C=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50219847 | |
Record name | 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50219847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69581-16-4 | |
Record name | 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069581164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-Indeno[1, 2,5-dihydro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329951 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50219847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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